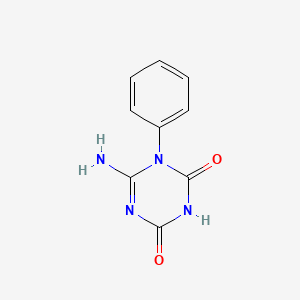
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazine ring.
Reaction Scheme:
- Cyanuric chloride + Aniline → Intermediate
- Intermediate + Base (e.g., sodium hydroxide) → this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as (chlorine, bromine) or .
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor and antimicrobial agent.
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Investigated for its herbicidal properties.
Mechanism of Action
The mechanism of action of 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or interfere with DNA synthesis in microbial or cancer cells.
Agriculture: It may disrupt photosynthesis or other vital processes in plants.
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with two amino groups.
6-Chloro-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione: Chlorine substituent instead of an amino group.
Uniqueness:
- The presence of an amino group at the 6-position and a phenyl group at the 1-position makes 6-Amino-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione unique in its reactivity and potential applications.
Properties
CAS No. |
61464-89-9 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
6-amino-1-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H8N4O2/c10-7-11-8(14)12-9(15)13(7)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,14,15) |
InChI Key |
WXIJGAMZQGYRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


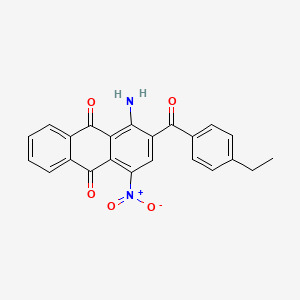
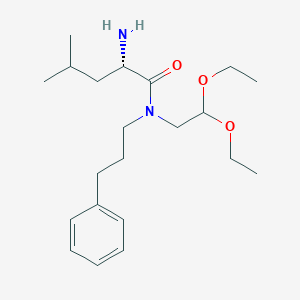
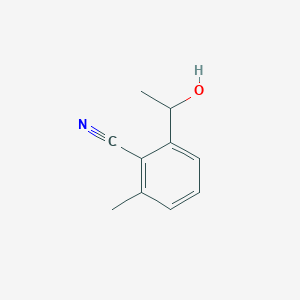

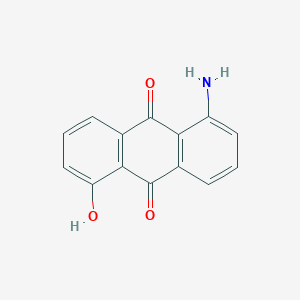

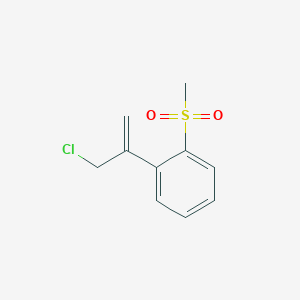
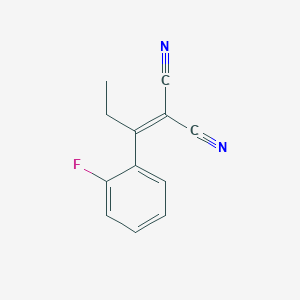
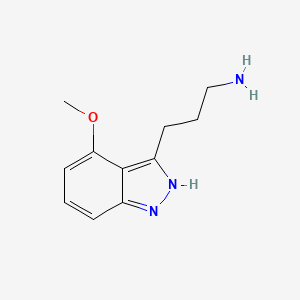
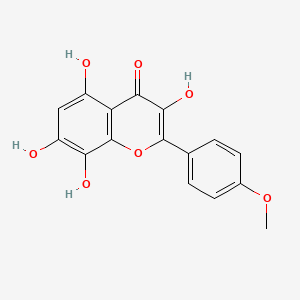
![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
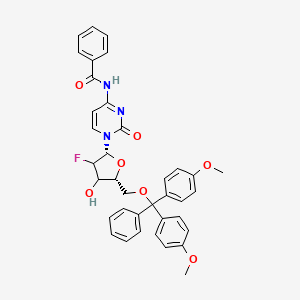
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)

